Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
CAS No.: 23631-92-7
Cat. No.: VC0556317
Molecular Formula: C24H31NO5 · C6H13N
Molecular Weight: 512.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23631-92-7 |
|---|---|
| Molecular Formula | C24H31NO5 · C6H13N |
| Molecular Weight | 512.69 |
| IUPAC Name | cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Introduction
Chemical Properties and Structure
Molecular and Structural Characteristics
Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid presents a complex molecular architecture that combines multiple functional groups with specific stereochemical configurations. The compound encompasses a cyclohexane ring with an amine component, coupled with a butanoic acid derivative that features tert-butyloxy and phenylphenyl groups. These structural elements contribute to its unique chemical profile and potential reactivity patterns in various systems. The molecular formula of this compound is C24H31NO5 · C6H13N, indicating a salt or complex formed between the primary molecule and cyclohexanamine. This arrangement likely influences the compound's solubility profile and physical properties, potentially enhancing its stability under specific conditions.
Table 1: Basic Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 23631-92-7 |
| VCID | VC0556317 |
| Molecular Formula | C24H31NO5 · C6H13N |
| Molecular Weight | 512.69 g/mol |
| PubChem Compound ID | 14039224 |
Stereochemistry and Configuration
The stereochemical configuration of this compound plays a crucial role in its potential biological activity and chemical behavior. The nomenclature specifically indicates a (2S,3R) configuration at two chiral centers within the molecule, which precisely defines the three-dimensional arrangement of atoms in space. This stereochemical specificity is particularly important for potential applications in medicinal chemistry, where spatial orientation can significantly impact receptor binding and biological responses. The presence of these defined stereogenic centers suggests that the compound may exhibit enantioselective interactions with biological targets or catalytic systems. The (2S,3R) configuration indicates that the compound follows specific rules of the Cahn-Ingold-Prelog priority system, which establishes the absolute configuration at each chiral center.
Chemical Notation Systems
The compound can be represented through various chemical notation systems that provide specific information about its structure. The standard IUPAC name offers the comprehensive chemical description, while alternative notation systems provide computational representations that facilitate database searches and structure analysis. These notation systems are essential tools for researchers working with complex molecules, enabling precise communication about structural features and facilitating computational studies.
Table 2: Chemical Notation Information
| Notation Type | Value |
|---|---|
| IUPAC Name | cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Synthesis and Production Methods
Synthetic Pathways
Analytical Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy represents a primary analytical tool for confirming the structure of Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid. This technique provides detailed information about the carbon-hydrogen framework and functional group environments within the molecule. Both proton (1H) and carbon (13C) NMR would reveal characteristic signals corresponding to the cyclohexyl ring, phenylphenyl group, tert-butyloxy moiety, and carboxylic acid function. The stereochemical configuration can be verified through specific coupling patterns and chemical shift values that reflect the spatial arrangement of atoms. Additional spectroscopic methods, such as infrared (IR) spectroscopy, would confirm the presence of key functional groups like the carboxylic acid (characterized by O-H stretching around 3500-2500 cm-1 and C=O stretching near 1700 cm-1) and the amine group (N-H stretching bands).
Mass Spectrometric Methods
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, serving as a complementary technique to confirm its identity. The expected molecular ion peak would correspond to the calculated molecular weight of 512.69 g/mol, with fragment ions providing structural confirmation. High-resolution mass spectrometry would allow for precise molecular formula determination through accurate mass measurements. Tandem mass spectrometry (MS/MS) could further elucidate structural details by analyzing fragmentation pathways that are characteristic of specific structural features within the molecule. This information, combined with other analytical data, provides comprehensive confirmation of the compound's structure and purity.
Chromatographic Techniques
Chromatographic methods are essential for both the purification and analytical characterization of Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid. High-performance liquid chromatography (HPLC) with appropriate detection systems allows for purity assessment and can be coupled with mass spectrometry for additional structural confirmation. Chiral HPLC using specialized stationary phases would be particularly valuable for verifying the stereochemical purity of this compound, as it contains defined stereogenic centers. Gas chromatography might also be employed for volatile derivatives or degradation products analysis. These chromatographic techniques provide quantitative data on purity levels and can detect even minor impurities that might affect the compound's performance in research applications.
Structure-Activity Relationships
Stereochemical Importance
The defined stereochemistry at positions 2S and 3R represents a critical aspect of this compound's structure and potential biological activity. The specific three-dimensional arrangement of substituents at these stereogenic centers determines how the molecule interacts with chiral biological targets such as proteins and enzymes. Even subtle changes in stereochemical configuration can dramatically alter binding affinity and biological response, as biological systems often exhibit high degrees of stereoselectivity. The (2S,3R) configuration likely positions key functional groups in specific spatial orientations that enable optimal interactions with target binding sites. This stereochemical precision makes the compound valuable for studies investigating the importance of molecular recognition in biological systems and highlights the need for stereoselective synthetic approaches to maintain the correct configuration during production.
Structural Analogs and Modifications
Structural modifications of Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid could lead to derivatives with enhanced properties or specialized functions. Potential modifications might include alterations to the phenylphenyl group to modulate lipophilicity or introduce additional functionality, such as halogens or polar substituents. The tert-butyloxy group could be replaced with alternative protecting groups or functional moieties to adjust steric properties or reactivity. Modifications to the carboxylic acid, such as esterification or amide formation, could influence solubility, stability, and pharmacokinetic properties. Each structural modification would likely produce compounds with distinct property profiles, potentially expanding the range of applications beyond those of the parent compound. Systematic exploration of such structural analogs represents a valuable approach for optimizing properties for specific research or pharmaceutical applications.
| Parameter | Recommendation |
|---|---|
| Research Designation | For research use only; not for human or veterinary use |
| Solubility Testing | Test in common organic solvents (DMSO, ethanol, acetonitrile) |
| Stock Solution Preparation | Consider molecular weight of 512.69 g/mol for accurate calculations |
| Storage Recommendation | Store in cool, dry conditions away from light |
| Stability Monitoring | Regular HPLC analysis to verify purity maintenance |
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